molecular formula C11H21NO B14492238 3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine CAS No. 63001-12-7

3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine

Cat. No.: B14492238
CAS No.: 63001-12-7
M. Wt: 183.29 g/mol
InChI Key: OFYACCZXEKAREH-UHFFFAOYSA-N
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Description

3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine is an organic compound featuring a cyclohexene ring, an ethoxy group, and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with ethylene oxide to form 1-(cyclohex-1-en-1-yl)ethanol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A versatile intermediate used in organic synthesis.

    1-(Cyclohexen-1-yl)pyrrolidine: Known for its applications in medicinal chemistry.

    Methyl 3-cyclohexene-1-carboxylate: Used in the synthesis of various organic compounds.

Uniqueness

3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine is unique due to its combination of a cyclohexene ring, ethoxy group, and amine functionality. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

63001-12-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-[1-(cyclohexen-1-yl)ethoxy]propan-1-amine

InChI

InChI=1S/C11H21NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h6,10H,2-5,7-9,12H2,1H3

InChI Key

OFYACCZXEKAREH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCCC1)OCCCN

Origin of Product

United States

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